molecular formula C25H22BrO2PS B13145314 (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide

(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide

Cat. No.: B13145314
M. Wt: 497.4 g/mol
InChI Key: ZQUDZYWZGZOAJB-UHFFFAOYSA-N
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Description

(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is a chemical compound that features a thiophene ring substituted with a carboxyl group and an ethyl group, which is further bonded to a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the Carboxyl Group: The carboxyl group can be introduced through various functionalization reactions, such as the oxidation of thiophene derivatives.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

    Formation of the Triphenylphosphonium Moiety: The final step involves the reaction of the ethyl-substituted thiophene derivative with triphenylphosphine and subsequent bromination to form the triphenylphosphonium bromide salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide involves its interaction with cellular components. The triphenylphosphonium moiety allows the compound to target mitochondria, where it can exert its effects. The carboxyl group and thiophene ring may interact with various molecular targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Carboxyethyl)triphenylphosphonium Bromide: Similar structure but lacks the thiophene ring.

    Triphenylphosphonium Derivatives: Various derivatives with different substituents on the phosphonium moiety.

Uniqueness

(2-(5-Carboxythiophen-2-yl)ethyl)triphenylphosphonium bromide is unique due to the presence of the thiophene ring, which imparts specific electronic and structural properties.

Properties

Molecular Formula

C25H22BrO2PS

Molecular Weight

497.4 g/mol

IUPAC Name

2-(5-carboxythiophen-2-yl)ethyl-triphenylphosphanium;bromide

InChI

InChI=1S/C25H21O2PS.BrH/c26-25(27)24-17-16-23(29-24)18-19-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18-19H2;1H

InChI Key

ZQUDZYWZGZOAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC2=CC=C(S2)C(=O)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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